molecular formula C20H18FNO3 B2929956 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate CAS No. 878722-28-2

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2929956
CAS No.: 878722-28-2
M. Wt: 339.366
InChI Key: JPUSHEKTPNKYBC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound featuring a fluorinated aromatic ring (4-fluorophenyl), an ester-linked oxopropan-2-yl group, and a 3-(1H-indol-3-yl)propanoate moiety. The indole group is a common pharmacophore in bioactive molecules, often contributing to interactions with enzymes or receptors through hydrogen bonding or π-stacking. The fluorophenyl group may enhance metabolic stability and binding affinity via hydrophobic interactions.

Properties

IUPAC Name

[1-(4-fluorophenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-13(20(24)14-6-9-16(21)10-7-14)25-19(23)11-8-15-12-22-18-5-3-2-4-17(15)18/h2-7,9-10,12-13,22H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUSHEKTPNKYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)OC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring an indole moiety, which is known for its diverse biological properties. The presence of a fluorophenyl group may enhance its pharmacokinetic properties, such as solubility and permeability.

Research indicates that compounds with indole structures often exhibit interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The mechanisms by which this compound exerts its effects may involve:

  • Antiviral Activity : Similar compounds have shown potential as antiviral agents by inhibiting viral entry into host cells. For instance, derivatives of tryptophan have been reported to inhibit HIV and other viruses by blocking key viral surface proteins .
  • Anticancer Properties : Indole derivatives are often investigated for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth through various signaling pathways .

Antiviral Activity

In vitro studies on related indole compounds have demonstrated significant antiviral activity against various viruses, including HIV and flaviviruses. For example, a study reported IC50 values for certain indole derivatives below 10 μM, indicating potent antiviral effects without significant cytotoxicity .

Anticancer Activity

Indole-based compounds have also been evaluated for their cytotoxic effects on cancer cell lines. Research has shown that certain derivatives exhibit IC50 values in the range of 0.13 µM against leukemia cells, highlighting their potential as anticancer agents .

Case Studies

Several studies have explored the biological activity of indole derivatives similar to this compound:

  • Antiviral Screening : A series of indole derivatives were screened for their ability to inhibit viral replication in Vero cells. The most potent compounds exhibited IC50 values significantly lower than those of standard antiviral drugs .
  • Cytotoxicity Assessment : In a study assessing the cytotoxicity of various indole compounds on cancer cell lines, it was found that specific substitutions on the indole ring enhanced anticancer activity, with some compounds achieving IC50 values as low as 16.11 µg/mL against leukemia cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Reference Key Structural Features Biological Activity Synthesis & Characterization
Target Compound : 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate Ester linkage, fluorophenyl, indol-3-yl Not explicitly reported Synthesis details not provided in evidence
(S)-2-Amino-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)propanamide Amide linkage, cyclohexylmethyl group Suspected agonist activity (selective for human receptors) Synthesized via ESI/MS (m/z 392 (M−H)−)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Biphenyl-fluoro, ethyl-indole chain Not reported Purified via column chromatography (Rf = 0.47)
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea Thiourea linker Anti-HIV-1 activity (EC50 = 5.45 µg/mL) Validated via molecular docking and synthesis
Methyl (S)-7-(3-(1H-Indol-3-yl)-2-(4-methoxybenzamido)propanamido)-heptanoate Methoxybenzamido, heptanoate tail HDAC inhibition (anti-cancer) TBTU-mediated coupling (55% yield)
tert-butyl carbamate peptidomimetic Peptidomimetic, hydroxyphenyl Dual cathepsin-L/Mpro inhibition (SARS-CoV-2) General Procedure A (65% yield)
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one Sulfanyl, ketone group Not reported CAS 477334-43-3

Structural and Functional Insights

  • Functional Groups :

    • The ester linkage in the target compound may confer higher hydrolytic lability compared to amide or thiourea analogs, impacting pharmacokinetics .
    • Fluorophenyl groups are conserved across analogs, suggesting their role in enhancing lipophilicity and target binding .
    • Indole moieties are critical for bioactivity, as seen in anti-HIV and enzyme-inhibitory analogs .
  • Biological Activity: The thiourea analog () demonstrates direct anti-HIV activity, likely due to interactions with HIV-1 reverse transcriptase residues (e.g., Lys101, Trp229) .
  • Synthesis Strategies :

    • Amide/thiourea analogs employ coupling reagents (e.g., TBTU) or molecular docking-guided design .
    • Chromatography (e.g., silica gel) is common for purification .

Physicochemical and Pharmacokinetic Considerations

  • Ester vs. Amide : Esters are generally more prone to hydrolysis than amides, which could limit the target compound’s oral bioavailability compared to analogs like (S)-19f .
  • Fluorine Substitution : The 4-fluorophenyl group may reduce metabolic degradation, a feature shared with the sulfanyl analog in .
  • Indole Positioning : 3-Substituted indoles (e.g., ) optimize steric and electronic interactions with biological targets .

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